1,2-Naphthoquinone

Catalog No.
S515686
CAS No.
524-42-5
M.F
C10H6O2
M. Wt
158.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Naphthoquinone

CAS Number

524-42-5

Product Name

1,2-Naphthoquinone

IUPAC Name

naphthalene-1,2-dione

Molecular Formula

C10H6O2

Molecular Weight

158.15 g/mol

InChI

InChI=1S/C10H6O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H

InChI Key

KETQAJRQOHHATG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=O)C2=O

solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Sol in alcohol, benzene, ether, 5% sodium hydroxide, 5% sodium bicarbonate; sol in concn sulfuric acid with green color; practically insol in water
SLIGHTLY SOL IN PETROLEUM ETHER

Synonyms

1,2-naphthoquinone, o-naphthoquinone, ortho-naphthoquinone

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=O)C2=O

The exact mass of the compound 1,2-Naphthoquinone is 158.0368 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)sol in alcohol, benzene, ether, 5% sodium hydroxide, 5% sodium bicarbonate; sol in concn sulfuric acid with green color; practically insol in waterslightly sol in petroleum etherin water, 181 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9831. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Naphthoquinones - Supplementary Records. It belongs to the ontological category of 1,2-naphthoquinones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1,2-Naphthoquinone (CAS: 524-42-5) is a highly reactive, redox-active ortho-quinone. As an isomer of the more common 1,4-naphthoquinone, it features adjacent carbonyl groups that impart distinct electrophilic and electrochemical properties. In procurement and material selection, 1,2-naphthoquinone is primarily valued as a stable ortho-quinone building block for heterocyclic synthesis, a potent Michael acceptor for amine derivatization, and a tunable redox mediator for bioelectrochemical systems. Its ability to provide ortho-quinone reactivity without the severe handling instability of simpler benzoquinones makes it a critical reagent in both analytical and synthetic chemistry workflows [1].

Substituting 1,2-naphthoquinone with its para-isomer (1,4-naphthoquinone) or simpler ortho-quinones (like 1,2-benzoquinone) fundamentally disrupts synthetic and electrochemical workflows. 1,4-Naphthoquinone lacks the adjacent carbonyls necessary for direct bidentate condensation with diamines, preventing single-step access to phenazine cores [1]. Furthermore, 1,4-naphthoquinone exhibits a more negative redox potential, altering the thermodynamics of electron transfer in mediator applications. Conversely, attempting to use 1,2-benzoquinone as a substitute introduces severe processability issues; it is highly prone to rapid dimerization and polymerization, requiring complex in situ generation, whereas 1,2-naphthoquinone is a stable, isolable solid that can be stored and handled directly [2].

Storage Stability and Handling vs. 1,2-Benzoquinone

1,2-Benzoquinone is notoriously unstable, prone to rapid Diels-Alder dimerization and polymerization, and typically must be generated in situ from catechol precursors [1]. In contrast, 1,2-naphthoquinone is a stable, isolable solid that can be stored and handled directly, providing a reliable source of ortho-quinone reactivity.

Evidence DimensionStorage stability and handling requirements
Target Compound DataStable, isolable solid suitable for direct storage
Comparator Or Baseline1,2-Benzoquinone: Highly unstable, requires in situ generation
Quantified DifferenceEliminates the need for in situ oxidation steps
ConditionsStandard laboratory storage and synthesis conditions

Eliminates the need for complex in situ oxidation steps, allowing buyers to procure a ready-to-use ortho-quinone core.

Redox Potential Tuning vs. 1,4-Naphthoquinone

The ortho-arrangement of carbonyls in 1,2-naphthoquinone shifts its redox potential compared to its para-isomer. 1,2-Naphthoquinone exhibits a one-electron reduction potential of approximately -89 mV, whereas 1,4-naphthoquinone has a more negative potential of -140 mV[1]. This shifted potential is critical for tuning electron transfer thermodynamics in enzymatic systems.

Evidence DimensionOne-electron reduction potential
Target Compound Data-89 mV
Comparator Or Baseline1,4-Naphthoquinone: -140 mV
Quantified Difference+51 mV anodic shift
ConditionsStandard electrochemical measurement conditions

Allows precise tuning of electron transfer thermodynamics in enzymatic biofuel cells and electrochemical biosensors.

Regioselective Condensation for Phenazine Synthesis vs. 1,4-Naphthoquinone

1,2-Naphthoquinone possesses adjacent carbonyl groups, enabling direct bidentate condensation with 1,2-diamines to form benzo[a]phenazine derivatives in high yields under mild conditions [1]. 1,4-Naphthoquinone, lacking adjacent carbonyls, cannot undergo this direct dual-condensation pathway, requiring multi-step functionalization to achieve similar heterocyclic cores.

Evidence DimensionDirect formation of phenazine cores
Target Compound DataSingle-step bidentate condensation
Comparator Or Baseline1,4-Naphthoquinone: Multi-step pathway required
Quantified DifferenceReduction of synthetic steps from multiple to one
ConditionsReaction with 1,2-diamines under mild heating or catalytic conditions

Drastically shortens the synthetic route and improves yields for manufacturing phenazine-based dyes and biologically active heterocycles.

Electrophilic Reactivity for Amine Derivatization vs. 1,4-Naphthoquinone

The 1,2-naphthoquinone core is highly susceptible to nucleophilic attack at the C4 position by primary and secondary amines, proceeding rapidly under mild conditions to yield amine-substituted derivatives [1]. This reactivity contrasts with 1,4-naphthoquinone, which generally requires harsher conditions or catalysts for efficient amination, making 1,2-naphthoquinone the preferred precursor for analytical amine tagging.

Evidence DimensionReactivity towards mild amine substitution
Target Compound DataRapid substitution at C4 under mild conditions
Comparator Or Baseline1,4-Naphthoquinone: Lower reactivity, requires harsher conditions
Quantified DifferenceEnables room-temperature or mild heating derivatization
ConditionsReaction with primary/secondary amines in organic solvents

Makes 1,2-naphthoquinone the superior choice for rapid analytical derivatization and functionalization in medicinal chemistry.

Precursor for Benzo[a]phenazine Dyes and Therapeutics

Due to its adjacent carbonyl groups, 1,2-naphthoquinone is the optimal starting material for synthesizing benzo[a]phenazine derivatives. It undergoes direct, single-step bidentate condensation with 1,2-diamines, a pathway unavailable to 1,4-naphthoquinones, thereby streamlining the production of these valuable heterocyclic compounds [1].

Redox Mediators in Enzymatic Biofuel Cells

The specific one-electron reduction potential (-89 mV) and two-electron transfer capabilities of 1,2-naphthoquinone make it an excellent redox mediator for bioelectrocatalysis. It is specifically selected over 1,4-naphthoquinone and benzoquinones when tuning the thermodynamic driving force for electron transfer with enzymes like glucose oxidase [2].

Analytical Reagents for Amine Quantification

Leveraging its high electrophilic reactivity at the C4 position, 1,2-naphthoquinone (and its sulfonate salts) is widely used in analytical chemistry to tag and quantify primary and secondary amines. Its ability to react rapidly under mild conditions provides a distinct advantage over less reactive para-quinones in diagnostic and assay development [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

1,2-naphthoquinone appears as golden yellow needles or brown powder. Decomposes to a bluish-black color on standing. (NTP, 1992)
Golden yellow solid; [Merck Index] May also be brown solid; Decomposes to a bluish-black color on standing; [CAMEO] Deep brown solid; [MSDSonline]

Color/Form

Golden yellow needles
Red needles from ethe

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Exact Mass

158.036779430 g/mol

Monoisotopic Mass

158.036779430 g/mol

Heavy Atom Count

12

Density

1.45 (NTP, 1992) - Denser than water; will sink
1.450 at 25 °C

LogP

log Kow = 2.11 (est)

Odor

Odorless

Decomposition

When heated to decomp it emits acrid smoke and fumes.

Appearance

Solid powder

Melting Point

293 to 297 °F (Decomposes) (NTP, 1992)
145-7 °C (decomp)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

804K62F61Q

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 45 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 42 of 45 companies with hazard statement code(s):;
H302 (95.24%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Exptl Therapy: 1-Naphthol was selectively toxic to human colorectal tumors compared to corresponding normal colonic tissue removed at surgery and maintained in short-term organ culture. Nineteen of 24 tumors studied showed a differential response. Three human colonic adenocarcinoma xenografts, in a short-term organ culture system, displayed the same response to 1-naphthol as primary tumors removed at surgery. 1-Naphthol, 1,2-, and 1,4-naphthoquinone were also toxic to two human colonic adenocarcinoma cell lines, LoVo, and COLO 206. The selective toxicity of 1-naphthol was mediated in part through an accumulation of 1-naphthol in the tumor tissue due to an impaired conjugation by the tumor. The higher concentrations of 1-naphthol may then exert their toxicity either directly or by formation of naphthoquinones. Some indirect evidence was obtained for the possible involvement of 1,2- or 1,4-naphthoquinone in the cytotoxicity of 1-naphthol. These studies suggest that further studies are warranted of the possible use of 1-naphthol or related compounds as antitumor agents.

Mechanism of Action

The mechanisms of toxicity of 1-naphthol and two of its metabolites 1,2-, and 1,4-naphthoquinone, to freshly isolated rat hepatocytes was studied. 1-Naphthol and both naphthoquinones exhibited a dose-dependent toxicity to hepatocytes. (14)C-1-Naphthol was metabolized by hepatocytes predominantly to its glucuronate and sulfate conjugates, but small amounts of covalently bound products were also formed. Blebbing on the surface of the hepatocytes was observed following exposure to 1-naphthol and the naphthoquinones, together with a dose-dependent decr in intracellular GSH, which preceded the onset of cytotoxicity. The toxicity of 1-naphthol and the naphthoquinones was potentiated by dicoumarol, an inhibitor of DT-diaphorase (NADPH:quinone oxidoreductase). This enhanced toxicity was accompanied by a greater amount of surface blebbing, an increased depletion of intracellular GSH, particularly in the case of 1-naphthol and 1,4-naphthoquinone, and a decreased metabolism of 1-naphthol to its conjugates with variable effects on the amount of covalently bound products formed. Apparently, the toxicity of 1-naphthol may be mediated by the formation of 1,2-naphthoquinone and/or 1,4-naphthoquinone, which may then be metabolized by 1-electron reduction to naphthoquinone radicals. These, in turn, may covalently bind to important cellular macromolecules or enter a redox cycle with molecular oxygen thereby generating active oxygen species. Both of these processes appear to play a role in producing the cytotoxic effects of 1-naphthol.
Quinones are alpha-beta-unsaturated ketones & react with sulfhydryl groups. ... Critical biochem lesion ... /involves/ -SH groups of enzymes such as amylase & carboxylase which are inhibited by quinones. Overall mechanism may involve binding of enzyme to quinone nucleus by substitution or addition at the double bond, an oxidative reaction with -SH group, and change in redox potential. /Quinones/

Vapor Pressure

0.000099 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

524-42-5

Metabolism Metabolites

1,2-Naphthoquinone is metabolized to 1,2-dihydroxynaphthalene in pigs. /From Table/
1-Naphthol was metabolized by tyrosinase, polyphenol oxidase, primarily to 1,2-naphthoquinone and to small amounts of 1,4-naphthoquinone as well as to covalently bound products. The inhibition of covalent binding by ethylenediamine, which reacts specifically with 1,2-naphthoquinone but not 1,4-naphthoquinone, suggested that most of the covalent binding was due to 1,2-naphthoquinone or a metabolite of similar structure.
In rat liver microsomal preparations, 1-naphthol is metabolized by the cytochrome p450 mixed function oxidase to 1,4-naphthoquinone and covalently bound species. The major binding species are derived from 1,4-naphthoquinone but not 1,2-naphthoquinone. 1-Naphthol is also metabolized by tyrosinase (monophenol monooxygenase; polyphenol oxidase) primarily to 1,2-naphthoquinone and covalently bound products; most of the covalent binding was derived from a 1,2-naphthoquinone derivative.
The hepatic microsomal metabolism of 1-naphthol, 1,2- and 1,4-naphthoquinone has been shown to generate active oxygen species by using electron spin resonance spin-trapping techniques. 1-Naphthol, in the presence of NADPH, and 1,2- and 1,4-naphthoquinone, with either NADH or NADPH, caused a stimulation in both the rate of microsomal oxygen consumption and the formation of superoxide spin adduct, 5,5-dimethyl-2-hydroxyperoxypyrrolidino-1-oxyl (DMPO-OOH). Superoxide dismutase, but not catalase, prevented the formation of this spin adduct, further supporting the suggestion that the superoxide free radical was the major oxy-radical formed during the microsomal metabolism of 1-naphthol and the naphthoquinones. These results are compatible with the suggestion that 1-naphthol may exert its toxicity to isolated hepatocytes and other cellular systems by metabolism to naphthoquinones followed by their redox cycling with concomittant generation of active oxygen species, in particular superoxide free radicals.
...The toxicity of 1-naphthol may be mediated by the formation of 1,2-naphthoquinone and/or 1,4-naphthoquinone, which may then be metabolized by 1-electron reduction to naphthoquinone radicals. These, in turn, may covalently bind to important cellular macromolecules or enter a redox cycle with molecular oxygen thereby generating active oxygen species. Both of these processes appear to play a role in producing the cytotoxic effects of 1-naphthol.
Paraoxonase (PON1) is a key enzyme in the metabolism of organophosphates. PON1 can inactivate some organophosphates through hydrolysis. PON1 hydrolyzes the active metabolites in several organophosphates insecticides as well as, nerve agents such as soman, sarin, and VX. The presence of PON1 polymorphisms causes there to be different enzyme levels and catalytic efficiency of this esterase, which in turn suggests that different individuals may be more susceptible to the toxic effect of OP exposure.

Wikipedia

1,2-Naphthoquinone

Methods of Manufacturing

Prepared by oxidation of 1-amino-2-naphthol with ferric chloride:...; by oxidation of naphthalene: Milas, US 2395638 (1946 to Research Corp.); by bacterial dissimilation of naphthalene:...; from tetrachloro-o-benzoquinone...
1,2-Naphthoquinone is obtained in 80% yield when 2-naphthol is oxidized by air in the liquid phase with copper(I) chloride as catalyst. Slightly lower yields are obtained when periodic acid and dimethyl formamide, iodosobenzene, or benzene seleninic anhydride is used as oxidant. A 95% yield can, however, be obtained with tetramethyloxopiperidinium chloride at low temperature. The quinone can also be obtained by the oxidation of 1-amino-2-hydroxynaphthalene hydrochloride with iron(III) chloride in hydrochloric acid.

General Manufacturing Information

1,2-Naphthalenedione: INACTIVE

Analytic Laboratory Methods

Method: EPA-OSW 8091; Procedure: gas chromatography with electron capture detection or nitrogen-phosphorus detection; Analyte: 1,2-naphthoquinone; Matrix: water, soil, and waste matrices; Detection Limit: not provided.

Interactions

...The toxicity of 1-naphthol and the naphthoquinones was potentiated by dicoumarol, an inhibitor of DT-diaphorase (NADPH:quinone oxidoreductase). This enhanced toxicity was accompanied by a greater amount of surface blebbing, an increased depletion of intracellular GSH, particularly in the case of 1-naphthol and 1,4-naphthoquinone, and a decreased metabolism of 1-naphthol to its conjugates with variable effects on the amount of covalently bound products formed.

Dates

Last modified: 08-15-2023

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